molecular formula C16H22O2Si2 B12627903 3,3'-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol CAS No. 920978-35-4

3,3'-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol

Cat. No.: B12627903
CAS No.: 920978-35-4
M. Wt: 302.51 g/mol
InChI Key: FDHRSTUQNZIWND-UHFFFAOYSA-N
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Description

3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol is an organosilicon compound characterized by the presence of a disilane core with two phenol groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol typically involves the reaction of 1,1,2,2-Tetramethyldisilane with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenol groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced forms of the original compound.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds and interact with various biological molecules, influencing their activity. The disilane core provides stability and unique electronic properties, which can affect the compound’s overall behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetramethyldisilane
  • 1,2-Dichlorotetramethyldisilane
  • 1,1,3,3-Tetramethyldisiloxane

Uniqueness

3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol is unique due to the presence of both phenol groups and a disilane core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

920978-35-4

Molecular Formula

C16H22O2Si2

Molecular Weight

302.51 g/mol

IUPAC Name

3-[[(3-hydroxyphenyl)-dimethylsilyl]-dimethylsilyl]phenol

InChI

InChI=1S/C16H22O2Si2/c1-19(2,15-9-5-7-13(17)11-15)20(3,4)16-10-6-8-14(18)12-16/h5-12,17-18H,1-4H3

InChI Key

FDHRSTUQNZIWND-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC(=C1)O)[Si](C)(C)C2=CC=CC(=C2)O

Origin of Product

United States

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